N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

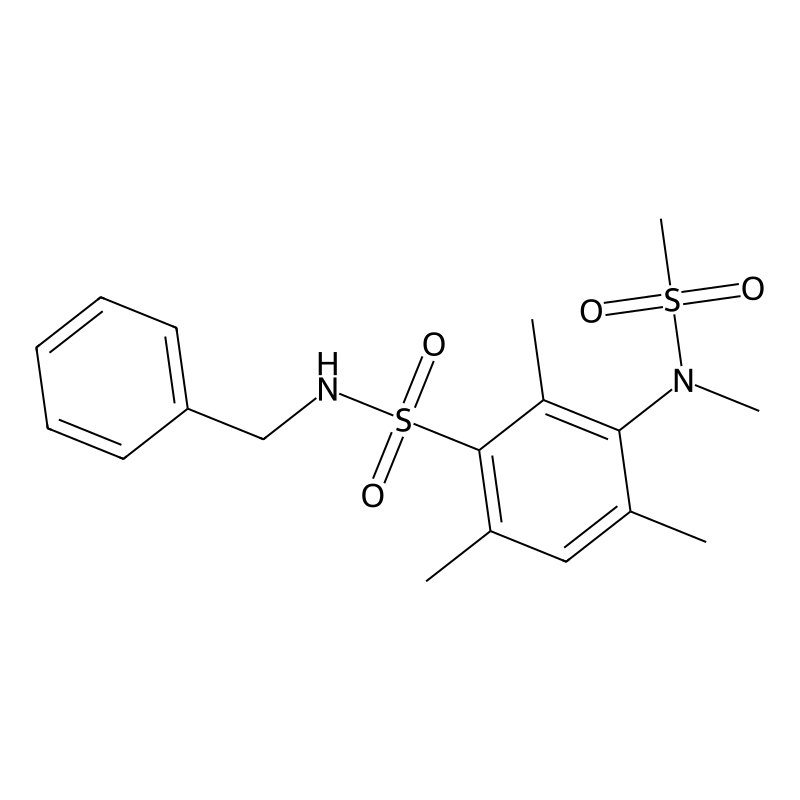

N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is a sulfonamide compound characterized by its complex molecular structure. Its molecular formula is , and it has a molecular weight of 396.5 g/mol. The compound features a benzene ring substituted with multiple functional groups, including a benzyl group and a methylsulfonamide moiety, which contribute to its chemical properties and potential biological activity .

The chemical reactivity of N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide may include typical reactions of sulfonamides, such as:

- Nucleophilic substitutions: The sulfonamide group can participate in nucleophilic attack by various nucleophiles.

- Acid-base reactions: The sulfonamide nitrogen can act as a weak base, participating in protonation reactions.

- Hydrolysis: Under certain conditions, the sulfonamide bond may undergo hydrolysis, leading to the release of the corresponding amine and sulfonic acid.

The synthesis of N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide typically involves several steps:

- Formation of the benzene sulfonamide: Starting with 2,4,6-trimethylbenzenesulfonyl chloride, this can be reacted with an amine to introduce the sulfonamide functionality.

- Benzylation: The introduction of the benzyl group can be achieved through a benzyl halide in the presence of a base.

- Methylsulfonamide formation: The final step involves the introduction of the methylsulfonamide group through reaction with methylsulfonyl chloride or a similar reagent.

Each step requires careful control of reaction conditions to ensure high yields and purity.

N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide may find applications in various fields:

- Pharmaceutical development: As a potential antibacterial agent or as a lead compound for further modifications.

- Chemical research: Useful in studies exploring sulfonamide chemistry and its derivatives.

- Agricultural chemistry: Potential applications as a pesticide or herbicide due to its biological activity.

Interaction studies for N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide would typically focus on:

- Protein binding: Understanding how this compound interacts with various proteins could elucidate its mechanism of action.

- Enzyme inhibition assays: These studies would assess the compound's ability to inhibit key enzymes involved in bacterial metabolism or other biological pathways.

Such studies are crucial for determining the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-ethyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide | Ethyl substitution instead of benzyl | |

| N-benzyl-p-toluenesulfonamide | Simpler structure with only one methyl group | |

| 2,4,6-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide | Contains trifluoromethyl group enhancing lipophilicity |

Uniqueness

The uniqueness of N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide lies in its combination of multiple methyl groups and a methylsulfonamide moiety on a benzene ring. This specific arrangement may enhance its solubility and biological activity compared to simpler sulfonamides.